molecular formula C10H14O4 B14365999 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 90237-09-5

3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B14365999
CAS No.: 90237-09-5
M. Wt: 198.22 g/mol
InChI Key: OCJUILWHROMIPZ-UHFFFAOYSA-N
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Description

3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the dioxaspiro family, characterized by a spiro connection between two cyclic ethers. The molecular formula of this compound is C10H16O4, and it has a molecular weight of 200.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid . This reaction is carried out under mild conditions, making it an efficient approach to obtaining the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but lacks the trimethyl groups.

    3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Similar in structure but with fewer methyl groups.

Uniqueness

3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

90237-09-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3,3,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C10H14O4/c1-6-4-10(7(11)13-6)5-9(2,3)14-8(10)12/h6H,4-5H2,1-3H3

InChI Key

OCJUILWHROMIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(OC2=O)(C)C)C(=O)O1

Origin of Product

United States

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